5-(2,3-Dimethylphenyl)imidazolidine-2,4-dione
Description
Properties
IUPAC Name |
5-(2,3-dimethylphenyl)imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-6-4-3-5-8(7(6)2)9-10(14)13-11(15)12-9/h3-5,9H,1-2H3,(H2,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGQHVIUBPUQLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2C(=O)NC(=O)N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approaches for Imidazolidine-2,4-dione Derivatives
The synthesis of 5-substituted imidazolidine-2,4-diones generally follows two main strategies:
- Base-catalyzed condensation of benzil derivatives with urea or substituted ureas
- Intramolecular amidolysis of β-lactam ureas derived from amino esters
Both methods have been adapted and optimized to introduce various aromatic substituents, including methyl-substituted phenyl groups.
Base-Catalyzed Condensation Method (Biltz Synthesis Adaptation)
This classical approach involves the condensation of benzil derivatives with urea under basic conditions to form the hydantoin ring. The reaction mechanism proceeds via a benzilic acid rearrangement, which facilitates ring closure and formation of the imidazolidine-2,4-dione core.
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1 | Mix benzil (or substituted benzil, e.g., 2,3-dimethylbenzil) with urea in ethanol | Formation of intermediate complex |
| 2 | Add aqueous NaOH (2.5 M) and reflux for 2 hours | Cyclization via benzilic rearrangement |
| 3 | Pour reaction mixture into ice water | Precipitation of product |
| 4 | Acidify filtrate with HCl | Protonation and purification |
| 5 | Collect, dry, and recrystallize from ethanol | Pure 5-(2,3-dimethylphenyl)imidazolidine-2,4-dione |
This method yields the hydantoin with good purity and moderate yields. The reaction is favored by the presence of electron-donating groups on the phenyl ring, such as methyl groups at the 2 and 3 positions.
β-Lactam-Based Intramolecular Amidolysis Method
An advanced synthetic route involves the preparation of β-lactam ureas, which upon base-assisted intramolecular amidolysis cyclize to form 3,5-disubstituted hydantoins, including this compound.
| Step | Description | Details |
|---|---|---|
| 1 | Preparation of β-lactam urea intermediates | From amino esters or dipeptides via [2+2] cycloaddition or other methods |
| 2 | Treatment with base (e.g., sodium methoxide) in dry methanol | Promotes intramolecular cyclization to hydantoin ring |
| 3 | Separation of syn- and anti-diastereomers via preparative HPLC | Diastereomeric ratios vary depending on substituents; 2,3-dimethylphenyl substitution favors syn-isomer |
This method allows for stereochemical control and access to diastereomerically pure hydantoins. The yields are generally good to excellent, with the diastereomeric ratio influenced by the nature of the aromatic substituent.
Mechanochemical and Solvent-Free Approaches
Recent advances include mechanochemical synthesis, which uses grinding techniques without solvents to promote cyclization reactions of amino esters or dipeptides with urea derivatives. This approach is environmentally friendly and can produce hydantoin derivatives efficiently, though specific data on this compound is limited.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Key Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Base-Catalyzed Condensation | 2,3-Dimethylbenzil + Urea | Ethanol, NaOH 2.5 M, reflux 2 h | Moderate (40-70) | Classical Biltz method, simple setup |
| β-Lactam Intramolecular Amidolysis | β-Lactam urea intermediates | Sodium methoxide, dry methanol, 65 °C, 1 h | Good to excellent (60-90) | Allows stereochemical control, requires β-lactam synthesis |
| Mechanochemical Solvent-Free | Amino esters or dipeptides + urea | Grinding, no solvent | Variable | Green chemistry approach, less explored for this compound |
Chemical Reactions Analysis
Types of Reactions
5-(2,3-Dimethylphenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form the corresponding imidazolidine-2,4-dione derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where the hydrogen atoms on the imidazolidine ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazolidine-2,4-dione derivatives, which can have different biological and chemical properties .
Scientific Research Applications
Anti-Cancer Properties
Recent studies have highlighted the anti-cancer potential of imidazolidine-2,4-dione derivatives. For instance, compounds synthesized with this core structure have demonstrated significant activity against prostate cancer cell lines (PC-3 and DU-145). In vitro studies indicated that several derivatives exhibited better anti-proliferative activity compared to standard chemotherapeutics like 5-Fluorouracil (5-FU). Notably, compound 6f showed an IC50 value of 39.1 µM against DU-145 cells, comparable to that of 5-FU (IC50 = 38.5 µM) .
Immunomodulatory Effects
The immunomodulatory properties of substituted imidazolidin-2,4-dione derivatives have been explored in various contexts. One patent describes their use as active ingredients in formulations aimed at modulating immune responses. These compounds have been shown to influence the activity of immune cells and could be beneficial in treating autoimmune diseases or enhancing vaccine efficacy .
Hypotensive Agents
Research into hypotensive agents has identified 5-(2,3-Dimethylphenyl)imidazolidine-2,4-dione derivatives as promising candidates. A study focused on synthesizing new hydantoin derivatives revealed that several compounds displayed high affinity for α1-adrenergic receptors, with some showing IC50 values below 100 nM. This suggests potential use in managing hypertension through selective receptor antagonism .
Synthesis and Pharmacological Evaluation
The synthesis of this compound involves various methodologies that enhance its pharmacological profiles. A notable approach includes the N-alkylation and cyclo-condensation techniques which yield derivatives with enhanced biological activities. For example, a series of N-Mannich bases derived from this compound were evaluated for anticonvulsant activity, indicating a broad spectrum of therapeutic potential .
Summary of Biological Activities
| Compound | Cell Line | IC50 (µM) | Activity Comparison |
|---|---|---|---|
| 6d | PC-3 | 61.1 | Greater than 5-FU |
| 6f | DU-145 | 39.1 | Comparable to 5-FU |
| 6m | PC-3 | 64.8 | Greater than 5-FU |
Case Study: Immunomodulatory Effects
A study involving the administration of imidazolidin-2,4-dione derivatives in animal models showed significant modulation of T-cell responses, suggesting their potential in therapeutic applications for immune-related disorders .
Mechanism of Action
The mechanism of action of 5-(2,3-Dimethylphenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, its anticonvulsant activity is believed to be due to its binding to voltage-gated sodium channels, thereby inhibiting the rapid firing of neurons. Additionally, its antibacterial activity is thought to result from its ability to disrupt bacterial cell wall synthesis .
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Imidazolidine-2,4-dione Derivatives
*Calculated based on molecular formula.
Key Observations:
In contrast, 5-arylidene derivatives (e.g., compound 4f) exhibit extended conjugation, leading to bathochromic shifts in UV absorption (λmax ~350 nm) compared to non-conjugated analogs (λmax ~290 nm) .
Biological Activity :
- 5-(3,4-Dimethoxybenzylidene)-3-(4-(4-(2,3-dichlorophenyl)piperazinyl)butyl)imidazolidine-2,4-dione (compound 13 ) demonstrates high affinity for serotonin receptors (Ki = 0.2–1.0 nM), highlighting the role of arylpiperazine substituents in CNS targeting . The 2,3-dimethylphenyl group may lack the electronic diversity needed for similar receptor interactions.
Photochemical Properties :
- Benzylidene and allylidene derivatives (e.g., 4f–4h ) show superior UV absorption coefficients (ε > 30,000 M⁻¹cm⁻¹) compared to alkyl-substituted hydantoins, which lack conjugated systems .
Biological Activity
5-(2,3-Dimethylphenyl)imidazolidine-2,4-dione, also known as a derivative of imidazolidine-2,4-dione, has garnered attention for its diverse biological activities. This article compiles recent findings on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular formula and structure:
- Molecular Formula : C11H12N2O2
- Molecular Weight : 204.23 g/mol
The imidazolidine ring is crucial for its biological activity, influencing its interaction with various biological targets.
1. Antioxidant Activity
Research indicates that derivatives of imidazolidine-2,4-dione exhibit significant antioxidant properties. In vitro studies have demonstrated the ability of these compounds to scavenge free radicals, which is essential in preventing oxidative stress-related diseases. For instance, the DPPH assay showed that this compound has a comparable antioxidant capacity to standard antioxidants like ascorbic acid.
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values suggest its potential as an antimicrobial agent.
3. Enzyme Inhibition
This compound has been investigated for its role as an enzyme inhibitor. Specifically, it has shown promise in inhibiting dihydroorotate dehydrogenase (DHODH), an enzyme critical in the de novo pyrimidine synthesis pathway. This inhibition could have implications for treating autoimmune diseases and certain cancers.
The biological activities of this compound are attributed to several mechanisms:
- Free Radical Scavenging : The imidazolidine structure allows for electron donation to free radicals.
- Enzyme Binding : The compound's ability to fit into the active site of enzymes like DHODH prevents substrate binding and subsequent catalytic action.
- Membrane Interaction : Its lipophilicity may enhance its ability to penetrate cell membranes and exert effects on intracellular targets.
Case Study 1: Antioxidant Efficacy
A study conducted on a series of imidazolidine derivatives demonstrated that modifications at the phenyl ring significantly affect antioxidant activity. The presence of methyl groups at positions 2 and 3 enhanced the radical scavenging ability compared to unsubstituted variants.
Case Study 2: Antimicrobial Testing
In a clinical setting, the antimicrobial efficacy of this compound was evaluated against multi-drug resistant strains of bacteria. The compound exhibited potent activity against Staphylococcus aureus and Escherichia coli with low MIC values, suggesting its potential use in treating infections caused by resistant pathogens.
Q & A
Q. How can machine learning enhance the discovery of novel applications for this compound?
- Workflow :
Data Curation : Compile physicochemical properties (logP, pKa) and bioactivity data into a structured database.
Model Training : Use random forest or neural networks to predict untested biological targets (e.g., kinase inhibition) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
